molecular formula C12H18 B8643489 Benzene cyclohexane CAS No. 639006-48-7

Benzene cyclohexane

Cat. No. B8643489
Key on ui cas rn: 639006-48-7
M. Wt: 162.27 g/mol
InChI Key: WIRUZQNBHNAMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07148389B2

Procedure details

Pure component isotherms of benzene and cyclohexane were measured for H-USY(Si/Al=195), Na—Y(Si/Al=2.43), Ag—Y(Si/Al=2.43), and Pd—Y(Si/Al=2.43) at 120 and 180° C., shown in FIGS. 22–25. Isosteric heats of adsorption calculated using the Clausius-Clapeyron equation are listed in Table 16.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Si Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Si Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Si Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Si Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Pd].C1CCCCC1>[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Si Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Si Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Si Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Si Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=C1.C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.